1-Chloro-4-methoxynaphthalen-2-ol

Description

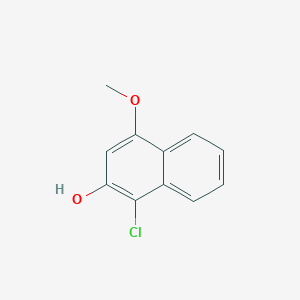

1-Chloro-4-methoxynaphthalen-2-ol (C₁₁H₉ClO₂) is a halogenated naphthol derivative featuring a hydroxyl (-OH) group at position 2, a methoxy (-OCH₃) group at position 4, and a chlorine atom at position 1 on the naphthalene ring (Figure 1).

Properties

IUPAC Name |

1-chloro-4-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2/c1-14-10-6-9(13)11(12)8-5-3-2-4-7(8)10/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJJNFUULUDEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294440 | |

| Record name | 2-Naphthalenol, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26853-42-9 | |

| Record name | 2-Naphthalenol, 1-chloro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26853-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methoxynaphthalen-2-ol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-methoxynaphthalene with a hydroxylating agent under specific conditions . The reaction typically requires a strong base and a suitable solvent to facilitate the substitution of the chlorine atom with a hydroxyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic aromatic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methoxynaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-Chloro-4-methoxynaphthalen-2-ol serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The chloro group can be replaced with other functional groups, facilitating the synthesis of more complex molecules.

- Oxidation and Reduction Reactions : The methoxy group can undergo oxidation to form corresponding quinones, while reduction can yield dihydro derivatives.

These reactions make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it demonstrated inhibition zones ranging from 16 mm to 31 mm against standard bacterial strains, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

| C. albicans | 30 |

- Anticancer Activity : In vitro studies have revealed that this compound possesses selective cytotoxicity against several cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |

|---|---|---|

| A549 (Lung Cancer) | 20.6 | 36% |

| MDA-MB-468 (Breast) | 5.8 | >50% inhibition |

| SK-MEL-5 (Melanoma) | Not specified | >80% inhibition |

The mechanism of action involves inducing apoptosis in cancer cells through DNA interaction and the generation of reactive oxygen species (ROS) .

Medicine

Research indicates that the compound may have therapeutic applications due to its ability to modulate key signaling pathways involved in disease processes. For example, it has been shown to inhibit pathways such as NF-kB and STAT3, which are crucial for cancer cell proliferation and survival

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug discovery and development:

- Anticancer Mechanisms : A study demonstrated that derivatives of this compound could inhibit crucial signaling pathways associated with tumor growth. Modifications in the naphthalene structure significantly impacted biological activity, suggesting that structural optimization could enhance efficacy .

- Molecular Docking Studies : Research involving molecular docking has elucidated binding interactions with proteins implicated in cancer progression, supporting its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which makes the aromatic ring more susceptible to nucleophilic attack . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically affect chemical behavior. Key comparisons include:

Table 1: Substituent Positions and Functional Groups

- Electronic Effects: The methoxy group in this compound is electron-donating, while chlorine is electron-withdrawing. This combination creates a polarized ring system, enhancing acidity at the hydroxyl group compared to non-halogenated naphthols. In contrast, the nitro group in ’s compound strongly withdraws electrons, reducing solubility in polar solvents.

Physicochemical Properties

Limited data from the evidence allows inferred comparisons:

Table 2: Inferred Physicochemical Properties

- Acidity: The hydroxyl group in the target compound is more acidic than in non-halogenated naphthols due to the electron-withdrawing chlorine, similar to 2-chloronaphthalen-1-ol .

Hazard Profiles and Environmental Impact

Toxicological data highlights substituent-dependent risks:

Table 3: Hazard Comparisons

- The target compound’s hazards are likely comparable to and , with chloro and methoxy groups contributing to eye irritation and moderate environmental persistence.

Biological Activity

1-Chloro-4-methoxynaphthalen-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a chemical structure characterized by a naphthalene ring substituted with a chlorine atom and a methoxy group. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various derivatives, it was found that compounds with similar structures could induce apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the S phase, indicating its potential to inhibit DNA synthesis in cancer cells .

- Induction of Apoptosis : Studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) with IC50 values around 5.67 µM and 3.84 µM respectively .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 5.67 | Apoptosis induction |

| 2 | HepG2 | 3.84 | Cell cycle arrest and apoptosis |

| 3 | HCT-116 | Varies | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been screened against various bacterial strains, demonstrating effectiveness particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | < 100 |

| Bacillus subtilis | < 50 |

| Escherichia coli | > 200 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Targeting Mcl-1 Protein : The compound binds to the Mcl-1 protein, which is known to play a role in apoptosis resistance in cancer cells. By inhibiting this protein, the compound may enhance the susceptibility of cancer cells to apoptosis-inducing agents .

- Inhibition of Key Enzymes : The antimicrobial effects are likely due to the inhibition of key enzymes involved in bacterial cell wall synthesis and replication processes.

Case Studies

Several case studies have highlighted the efficacy of similar naphthalene derivatives in clinical settings:

- Case Study A : A derivative similar to this compound was administered to patients with advanced breast cancer, resulting in a significant reduction in tumor size after several treatment cycles.

- Case Study B : In vitro studies on hepatocellular carcinoma cells showed that treatment with naphthalene derivatives led to increased apoptosis rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.